molecular formula C6H5IO2 B029182 5-Iodobenzene-1,3-diol CAS No. 64339-43-1

5-Iodobenzene-1,3-diol

Cat. No. B029182
CAS RN: 64339-43-1
M. Wt: 236.01 g/mol
InChI Key: PZDUQDUNYLFCCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodobenzenes, including 5-Iodobenzene-1,3-diol, often involves halogenation reactions where iodine is introduced to the benzene ring. Techniques such as the use of iodine monochloride in alcoholic solvents have been developed for efficient diiodination of corresponding dialkoxybenzenes, leading to high yields of diiodobenzene derivatives, which are valuable intermediates in further chemical syntheses (Wariishi, K., Morishima, S., & Inagaki, Y., 2003).

Molecular Structure Analysis

The molecular structure of 5-Iodobenzene-1,3-diol is characterized by the presence of an iodine atom and two hydroxyl groups attached to a benzene ring. These substitutions influence the electron distribution within the molecule and can affect the molecule's reactivity. X-ray diffraction techniques have been utilized to determine the precise geometric configuration of related iodobenzene derivatives, providing insight into their potential chemical behavior and interactions (Zhang, X., et al., 2015).

Chemical Reactions and Properties

Iodobenzenes participate in a variety of chemical reactions, including oxidative cyclizations and coupling reactions, which can be catalyzed by iodobenzene itself or involve its transformation into more complex molecules. For instance, iodobenzene has been shown to catalyze the 5-exo-dig cyclization of δ-alkynyl β-ketoesters under oxidative conditions, highlighting its utility in synthesizing cyclopentane derivatives with high diastereoselectivity (Rodríguez, A., & Moran, W., 2011).

Physical Properties Analysis

The physical properties of 5-Iodobenzene-1,3-diol, such as melting point, density, and solubility, are significantly influenced by its molecular structure. The presence of the iodine atom contributes to a higher molecular weight and potentially affects its solubility in various solvents. Studies on related iodobenzenes provide insights into how these substituents affect physical properties and stability (Cvitaš, T., Güsten, H., & Klasinc, L., 1977).

Chemical Properties Analysis

The chemical properties of 5-Iodobenzene-1,3-diol, such as reactivity towards nucleophilic substitution or participation in electrophilic aromatic substitution reactions, are pivotal for its application in organic synthesis. The iodine substituent makes the benzene ring more susceptible to further functionalization, allowing for the synthesis of a wide range of derivatives with varied chemical functionalities. This reactivity is utilized in synthesizing advanced materials and conducting further chemical transformations (Boyd, D., et al., 2005).

Scientific Research Applications

  • Stereoselective Synthesis of 1,3-diols

    • Field : Organic Chemistry
    • Application : 1,3-diols are used in the synthesis of a large number of natural products and synthetic molecules, which are used as drugs or pharmacological agents . The development of new protocols for the stereoselective synthesis of 1,3-diols is of great interest in organic chemistry .
    • Method : Biocatalysts/chemocatalysts are used for the stereoselective synthesis of 1,3-diols . One-pot strategies are also used where several reactions are conducted sequentially in the same reaction vessel, without the isolation of intermediates .
    • Results : The use of biocatalysts/chemocatalysts has led to the development of new protocols for the stereoselective synthesis of 1,3-diols .
  • Study of Molecular Structure, Vibrational Spectroscopy, and HOMO-LUMO

    • Field : Physical Chemistry
    • Application : The study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of iodobenzene and other halogen bonds is crucial to numerous disciplines, including biological systems, drug development, and crystal engineering .
    • Method : Density functional theory (DFT) is used to examine the structural properties of the halogen bonds . Geometry optimization, infrared spectra, and some electronic properties have been achieved .
    • Results : The study provides insights into the structural properties, the ultraviolet spectrum, HOMO and LUMO energies, the visible spectrum, and bond length .
  • Phenyliodine(III)diacetate (PIDA) Applications

    • Field : Organic Synthesis
    • Application : PIDA is used in the synthesis of complex organic molecules .
    • Method : An azide group is introduced to imidazo[1,2-a]pyridines at position C3, forming a complex called σ-complex 118, which then undergoes aromatization to produce 3-azido imidazo[1,2-a]pyridines .
    • Results : The heat breakdown of aryl azides produces complex organic molecules .
  • α-Diketone Synthesis by Oxidation

    • Field : Organic Chemistry
    • Application : α-Diketones are important in various fields, including pharmaceuticals, agrochemicals, and materials science . The oxidation of 1,2-diols gives α-hydroxy ketones or α-diketones depending on the amount of oxidant used .
    • Method : A highly efficient and mild procedure for the oxidation of different types of alcohols uses TEMPO as a catalyst, iodobenzene dichloride as a stoichiometric oxidant, and pyridine as a base .
    • Results : High yielding procedures for the preparation of iodoarene dichlorides have been developed .
  • Organic Intermediate

    • Field : Organic Chemistry
    • Application : 2-Iodobenzene-1,3-diol can be used as an organic intermediate . It can be obtained from the iodination of resorcinol .
    • Method : The iodination reagent can be elemental iodine or KIO3 and KI .
    • Results : The product, 2-Iodobenzene-1,3-diol, can be used in further organic synthesis .
  • Acceptorless Dehydrogenative Condensation
    • Field : Organic Chemistry
    • Application : The use of diols and anilines as reagents for the preparation of indoles represents a challenge in organic synthesis . By means of acceptorless dehydrogenative condensation, heterocycles, such as indoles, can be obtained .
    • Method : This process employs heterogeneous catalysts Pt/Al2O3 and ZnO in combination with an acid catalyst (p-TSA) and NMP as solvent . Under optimized conditions, the diol excess has been reduced down to 2 equivalents .
    • Results : This represents a major advance, and allows the use of other diols . 2,3-Butanediol or 1,2-cyclohexanediol has been employed affording 2,3-dimethyl indoles and tetrahydrocarbazoles . In addition, 1,3-propanediol has been employed to prepare quinolines or natural and synthetic julolidines .

Safety And Hazards

The safety data sheet for iodobenzene, a related compound, suggests that it is a combustible liquid that is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling it .

Relevant Papers

A paper titled “Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes” discusses the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB) . The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This might be relevant as it discusses a similar compound and its synthesis.

properties

IUPAC Name

5-iodobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUQDUNYLFCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346966
Record name 5-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodobenzene-1,3-diol

CAS RN

64339-43-1
Record name 5-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dimethoxyiodobenzene (1.19 g) is dissolved in acetic acid (10 ml), and thereto is added 47% hydrobromic acid (10 ml) at room temperature, and the mixture is refluxed for 15 hours. The reaction mixture is cooled to room temperature, and concentrated to dryness under reduced pressure. The residue is dissolved in ethyl acetate, and the organic layer is washed with water, dried, and concentrated under reduced pressure to give 3,5-dihydroxyiodobenzene (1.06 g).
Quantity
1.19 g
Type
reactant
Reaction Step One
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10 mL
Type
solvent
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10 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

Preparation of substituted iodobenzene 39, conversion of 38 to the corresponding thiol, and formation of diphenylsulfide 40: 3,5-Dihydroxyiodobenzene was prepared from 3,5-dimethoxyaniline (Aldrich) by diazotization and iodine introduction followed by demethylation of the methoxy groups all under standard conditions. This material (3.78 g 16.0 mmol) was dissolved in CH2Cl2 (30 mL). Triethylamine (11.15 mL, 80 mmol), acetic anhydride (4.55 mL, 48 mmol) and DMAP (390 mg, 3.2 mmol) were added and the reaction stirred for 16 h. The reaction was evaporated to dryness, and passed through a plug of silica gel eluting with 4:1 hexane:ethyl acetate to afford the desired product. This material (12.8 mmol) was dissolved in a mix of ethanol (32 mL) and benzene (16 mL). Potassium hydroxide (0.72 g, 12.8 mmol) was dissolved in 8 mL ethanol and added over 30 min. After 30 min the reaction was diluted with ether and washed with 0.5N H2SO4, sat NaHCO3, sat NaCl, dried over Na2SO4, and evaporated. The product was recrystallized from toluene to afford 86% yield of the monoacetate which was dissolved in CH2Cl2 (50 mL) and triethylamine (3.45 mL, 24.8 mmol), DMAP (0.3 g, 2.5 mmol) and benzoyl chloride (1.8 mL, 15.5 mmol) was added. The reaction was complete in 10 min then diluted with CH2Cl2 and washed with sat NH4Cl, sat NaHCO3, and sat NaCl. The solution was dried (Na2SO4) and evaporated. Purification was accomplished via silica chromatography 19:1 hexane:ethyl acetate to afford 4.4 g (95% yield) of desired product 39.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
substituted iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.15 mL
Type
reactant
Reaction Step Four
Quantity
4.55 mL
Type
reactant
Reaction Step Four
Name
Quantity
390 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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